molecular formula C9H14F3NO2 B1476477 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid CAS No. 1849843-60-2

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid

Cat. No.: B1476477
CAS No.: 1849843-60-2
M. Wt: 225.21 g/mol
InChI Key: IUHZRYDRDSUWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid” is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a trifluoromethyl group, which is a common feature in many bioactive compounds .


Molecular Structure Analysis

The molecular structure of “this compound” was characterized by IR, 1 H NMR, 13 C NMR and MS, and its structure was confirmed by X-ray diffraction . The structure analysis also includes crystallography and conformation analysis .

Biochemical Analysis

Biochemical Properties

2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes, making it a potent inhibitor or activator in specific biochemical pathways. For instance, it has been observed to interact with enzymes involved in metabolic processes, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it can activate or inhibit specific signaling pathways, resulting in altered gene expression patterns and metabolic fluxes . These effects are cell type-dependent, with different cell lines exhibiting varying responses to the compound.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target proteins, leading to enzyme inhibition or activation. This compound can bind to the active sites of enzymes, altering their conformation and catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under various experimental conditions, with minimal degradation over time. Prolonged exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity . These effects are time-dependent and can vary based on the experimental setup.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic processes and cellular function . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized through specific enzymatic reactions, leading to the formation of intermediate metabolites

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins, influencing its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing the compound’s efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization influences its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

2-[3-(trifluoromethyl)pyrrolidin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-2-7(8(14)15)13-4-3-6(5-13)9(10,11)12/h6-7H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHZRYDRDSUWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1CCC(C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid
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2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid
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2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid
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2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid
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2-(3-(Trifluoromethyl)pyrrolidin-1-yl)butanoic acid

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